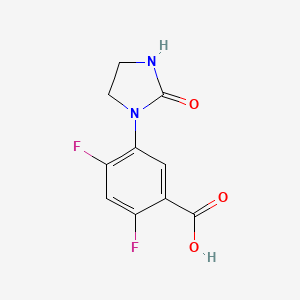

2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid

Overview

Description

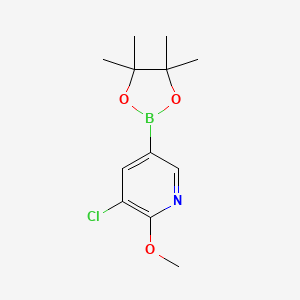

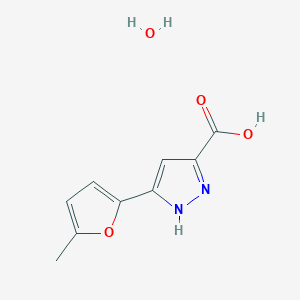

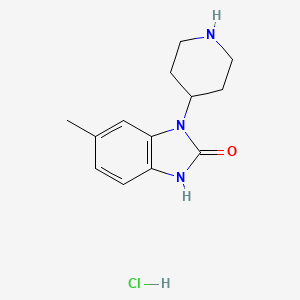

“2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid” is a chemical compound with the CAS Number: 1178351-23-9 . It has a molecular weight of 242.18 . The IUPAC name for this compound is 2,4-difluoro-5-(2-oxo-1-imidazolidinyl)benzoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8F2N2O3/c11-6-4-7(12)8(3-5(6)9(15)16)14-2-1-13-10(14)17/h3-4H,1-2H2,(H,13,17)(H,15,16) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Scientific Research Applications

Antiproliferative Agent in Cancer Research

This compound has been evaluated for its antiproliferative activity on various cancer cell lines. The difluorination of the aromatic ring is significant as it affects the compound’s ability to disrupt microtubules, which is a promising mechanism for cancer treatment .

Microtubule Disruption Studies

The structure of 2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid allows it to interact with microtubules within the cell. This interaction is crucial for understanding the compound’s potential as a therapeutic agent that targets the cytoskeleton of rapidly dividing cells .

Toxicological Assessments

Research involving this compound also includes toxicological assessments, such as its toxicity toward chick embryos. These studies are essential for determining the safety profile of the compound for further development .

Chemical Synthesis

In the field of chemical synthesis, this compound serves as a building block for creating more complex molecules. Its reactive sites make it a versatile reagent for constructing diverse chemical entities .

Material Science Applications

The compound’s unique properties could be explored in material science, particularly in the development of novel materials with specific fluorescence or electronic characteristics due to the presence of the difluoro group and the imidazolidin ring .

Analytical Chemistry

In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatographic methods or spectroscopic analysis, aiding in the identification and quantification of various substances .

Life Science Research

The biological activity of this compound makes it a candidate for life science research, where it could be used to study cellular processes or as a potential pharmacological tool .

Reference Material for Proficiency Testing

Lastly, this compound can serve as a reference material for proficiency testing in laboratories, ensuring the accuracy and reliability of analytical methods across different research facilities .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

2,4-difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2O3/c11-6-4-7(12)8(3-5(6)9(15)16)14-2-1-13-10(14)17/h3-4H,1-2H2,(H,13,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJCWBYKSVAUQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=C(C=C(C(=C2)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Dichloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1423210.png)

![N'-[(E)-(4-bromo-3-thienyl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B1423214.png)

![5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1423216.png)

![tert-butyl 3-[(dimethylamino)methylene]-4-oxotetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1423227.png)